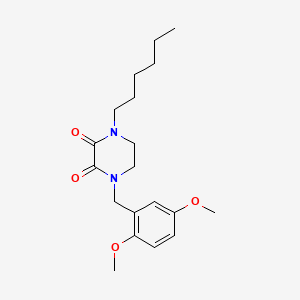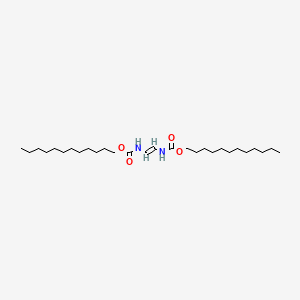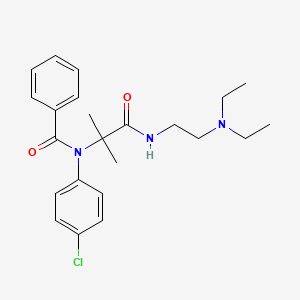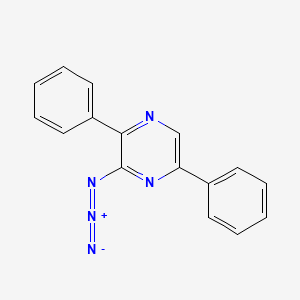
6-Azido-9-chloro-2-methoxyacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azido-9-chloro-2-methoxyacridine is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as DNA intercalators. This compound is characterized by the presence of an azido group at the 6th position, a chlorine atom at the 9th position, and a methoxy group at the 2nd position on the acridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azido-9-chloro-2-methoxyacridine typically involves multiple steps:
Starting Material: The synthesis often begins with 9-chloro-2-methoxyacridine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 6-Azido-9-chloro-2-methoxyacridine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired product.
Common Reagents and Conditions:
Sodium Azide (NaN₃): Used for azidation.
Hydrogen Gas (H₂) and Catalyst: Used for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO₄) for oxidation reactions.
Major Products Formed:
Amino Derivatives: Formed through reduction of the azido group.
Substituted Acridines: Formed through various substitution reactions.
Aplicaciones Científicas De Investigación
6-Azido-9-chloro-2-methoxyacridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other acridine derivatives.
Biology: Acts as a DNA intercalator, making it useful in studies involving DNA interactions.
Industry: May be used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The primary mechanism of action of 6-Azido-9-chloro-2-methoxyacridine involves its ability to intercalate into DNA. This intercalation disrupts the DNA structure, inhibiting the replication and transcription processes. The azido group can also participate in click chemistry reactions, making it a versatile tool in bioconjugation and labeling studies.
Comparación Con Compuestos Similares
9-Amino-6-chloro-2-methoxyacridine: Known for its use as a fluorescent probe and DNA intercalator.
6,9-Dichloro-2-methoxyacridine: Used in the synthesis of various acridine derivatives.
Uniqueness: 6-Azido-9-chloro-2-methoxyacridine is unique due to the presence of the azido group, which imparts additional reactivity and versatility compared to its analogs. This makes it particularly useful in click chemistry and bioconjugation applications.
Propiedades
Número CAS |
77384-33-9 |
|---|---|
Fórmula molecular |
C14H9ClN4O |
Peso molecular |
284.70 g/mol |
Nombre IUPAC |
6-azido-9-chloro-2-methoxyacridine |
InChI |
InChI=1S/C14H9ClN4O/c1-20-9-3-5-12-11(7-9)14(15)10-4-2-8(18-19-16)6-13(10)17-12/h2-7H,1H3 |
Clave InChI |
MOAGDEQXEQMWJA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C3=C(C=C(C=C3)N=[N+]=[N-])N=C2C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol](/img/structure/B14446705.png)

![ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14446723.png)
![1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14446726.png)

![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate](/img/structure/B14446741.png)





